molecular formula C20H20D9N3O2 B1162952 ADBICA-d9

ADBICA-d9

Cat. No. B1162952
M. Wt: 352.5
InChI Key: IXUYMXAKKYWKRG-MVTCSRIBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ADBICA-d9 contains nine deuterium atoms at the 2, 2’, 3, 3’, 4, 4’, 5, 5, and 5 positions. It is intended for use as an internal standard for the quantification of ADBICA by GC- or LC-mass spectrometry. ADBICA is a synthetic cannabinoid (CB) that has recently been identified in herbal blends. Its name refers to its structure, which has a 1-amino-3,3-dimethyl-1-oxobutan-2-yl group linked to a 1-pentyl-1H-indole-3-carboxamide base at the amide group. The base is similar to that of the aminoalkylindoles that potently activate both CB receptors. The physiological and toxicological properties of this compound have not been determined. This product is intended for forensic and research applications.

Scientific Research Applications

  • Anaerobic Digestion Processes : Anaerobic digestion (AD) is a biological process that converts organic substrates to biogas in the absence of oxygen. This process is a focus of contemporary literature due to its potential in biogas production from various organic materials, including waste paper, cardboard, grass clippings, food waste, and sewage (Zhang, Hu, & Lee, 2016)(source).

  • Microbial Trophic Interactions in AD : AD involves different trophic groups of microorganisms breaking down biodegradable organic materials. The efficiency of AD depends on the complex interdependence of microbial activities. Monitoring the genetic expression of key enzymes, like the mcrA gene in methane formation, is proposed for real-time process performance monitoring (Alvarado et al., 2014)(source).

  • Biochar-mediated AD for Methane Recovery : The use of biochar in enhancing AD proficiency is researched extensively. Biochar's surface properties favor the colonization of key bacteria and archaea, improving organic carbon removal and the AD reaction rate. This can be a significant area for applying enhancements in AD processes (Qiu et al., 2019)(source).

  • Microbial Dynamics During AD : Understanding the dynamic changes in bacterial composition during the AD process is crucial. Studies reveal that certain groups of bacteria are responsible for different phases of the AD process, indicating potential areas for targeted improvement in biogas yield and substrate decomposition (Doloman et al., 2017)(source).

  • Direct Interspecies Electron Transfer in AD : The role of direct interspecies electron transfer in AD has been identified as crucial for efficient methanogenesis. Conductive materials can mediate electrical connections, enhancing AD performance. This offers a potential area for improving AD systems using innovative materials (Baek et al., 2018)(source).

properties

Molecular Formula

C20H20D9N3O2

Molecular Weight

352.5

IUPAC Name

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(pentyl-2,2',3,3',4,4',5,5,5-d9)-1H-indole-3-carboxamide

InChI

InChI=1S/C20H29N3O2/c1-5-6-9-12-23-13-15(14-10-7-8-11-16(14)23)19(25)22-17(18(21)24)20(2,3)4/h7-8,10-11,13,17H,5-6,9,12H2,1-4H3,(H2,21,24)(H,22,25)/i1D3,5D2,6D2,9D2

InChI Key

IXUYMXAKKYWKRG-MVTCSRIBSA-N

SMILES

O=C(NC(C(N)=O)C(C)(C)C)C1=CN(CC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])C2=C1C=CC=C2

synonyms

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(pentyl-2,2/',3,3/',4,4/',5,5,5-d9)-1H-indole-3-carboxamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ADBICA-d9
Reactant of Route 2
ADBICA-d9
Reactant of Route 3
ADBICA-d9
Reactant of Route 4
ADBICA-d9
Reactant of Route 5
ADBICA-d9
Reactant of Route 6
Reactant of Route 6
ADBICA-d9

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.